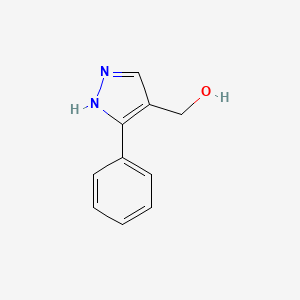

(3-phenyl-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

(3-phenyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C10H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Catalyst: None required

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure consistent product quality.

Purification steps: such as recrystallization or chromatography to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: Converts the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: Further reduction can lead to the formation of (3-phenyl-1H-pyrazol-4-yl)methane.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Oxidation: (3-phenyl-1H-pyrazol-4-yl)aldehyde

Reduction: (3-phenyl-1H-pyrazol-4-yl)methane

Substitution: (3-phenyl-1H-pyrazol-4-yl)chloride

Applications De Recherche Scientifique

Pharmaceutical Development

Drug Candidate Exploration

(3-phenyl-1H-pyrazol-4-yl)methanol is being investigated as a potential drug candidate for treating diseases related to inflammation and pain management. Its structure allows for interactions with biological targets that are crucial in these pathways. Research indicates that derivatives of this compound show promise in developing anti-inflammatory and analgesic medications, making it a valuable asset in pharmaceutical research .

Cancer Research

Recent studies have highlighted the compound's potential in oncology, particularly for its ability to inhibit tumor growth and metastasis. Certain derivatives have been shown to affect cellular pathways involved in cancer proliferation, suggesting that this compound could be a lead compound for new anticancer therapies .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound serves as a lead compound for developing new agrochemicals. It has been utilized to formulate pesticides and herbicides that are more effective while being safer for the environment. This compound's unique properties allow for targeted action against specific pests or diseases, supporting sustainable agricultural practices .

Material Science

Advanced Materials Synthesis

The compound is also explored in material science for its potential in creating advanced materials, including polymers and coatings. Its chemical structure provides specific thermal and mechanical characteristics that can be tailored for various applications in materials engineering .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized in studies investigating enzyme inhibition and receptor binding. These studies contribute to a better understanding of biological pathways and disease mechanisms, providing insights that could lead to novel therapeutic strategies .

Analytical Chemistry

Method Development

The compound is employed in the development of analytical methods for detecting and quantifying similar pyrazole derivatives in various samples. This application enhances quality control processes in laboratories, ensuring the reliability of experimental results .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Drug candidate for inflammation and pain management; anticancer properties |

| Agricultural Chemistry | Development of effective and environmentally safe pesticides and herbicides |

| Material Science | Synthesis of advanced materials with specific thermal and mechanical properties |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

| Analytical Chemistry | Development of methods for detecting pyrazole derivatives |

Mécanisme D'action

The mechanism of action of (3-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol

- (3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol

- (3-(4-bromophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

(3-phenyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic pockets in enzymes or receptors.

Activité Biologique

(3-phenyl-1H-pyrazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological macromolecules.

Target Interactions

Research indicates that this compound interacts with several key biological targets:

- Estrogen Receptors : This compound has shown the ability to bind to estrogen receptor alpha and beta, potentially modulating estrogen signaling pathways, which are critical in various physiological processes including reproduction and metabolism.

- Alcohol Dehydrogenase : It may influence the activity of alcohol dehydrogenase 1c, an enzyme involved in alcohol metabolism. This interaction suggests potential implications for metabolic disorders related to alcohol consumption.

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. This is particularly relevant for combating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Cytotoxicity

Preliminary findings suggest that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results against human epithelial colorectal adenocarcinoma cells, indicating potential therapeutic applications in oncology .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Pharmacological Implications

The interactions with estrogen receptors and enzymes involved in metabolic processes suggest that this compound could be a candidate for developing treatments for conditions such as hormone-dependent cancers and metabolic syndromes.

5. Conclusion

This compound displays a range of biological activities that make it a valuable compound in medicinal chemistry. Its interactions with estrogen receptors and alcohol dehydrogenase highlight its potential therapeutic applications, particularly in oncology and metabolic disorders. Ongoing research into its mechanisms of action and efficacy will further elucidate its role in pharmacology.

Propriétés

IUPAC Name |

(5-phenyl-1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQAKFGSWPXCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.